

# LY2874455: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2874455 |           |
| Cat. No.:            | B612011   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**LY2874455** is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling has been implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy.[1] **LY2874455** has demonstrated broadspectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **LY2874455**.

### **Chemical Structure and Properties**

**LY2874455**, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol, is a complex heterocyclic molecule.[2] Its chemical structure is presented below.

Chemical Structure of LY2874455

Caption: 2D Chemical Structure of LY2874455.



A summary of the key chemical and physicochemical properties of **LY2874455** is provided in the table below.

| Property          | Value                                                                                                 | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | [2]       |
| Molecular Formula | C21H19Cl2N5O2                                                                                         | [2][5]    |
| Molecular Weight  | 444.31 g/mol                                                                                          | [2][5]    |
| CAS Number        | 1254473-64-7                                                                                          | [2][5]    |
| Appearance        | Off-white to pink solid                                                                               | [5]       |
| Solubility        | Soluble in DMSO (≥44.4 mg/mL), soluble in Ethanol (≥6.34 mg/mL with warming), insoluble in water.     | [5][6]    |
| Storage           | Store as a solid at -20°C for up to 3 years.                                                          | [5]       |
| SMILES            | CINVALID-LINK OC2=CC3=C(C=C2)NN=C3/C =C/C4=CN(N=C4)CCO                                                | [2]       |

#### **Mechanism of Action**

**LY2874455** is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by **LY2874455** include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and migration.[7][8]



The inhibitory activity of **LY2874455** against the four FGFR isoforms is summarized in the table below.

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| FGFR1  | 2.8       | [5][9]    |
| FGFR2  | 2.6       | [5][9]    |
| FGFR3  | 6.4       | [5][9]    |
| FGFR4  | 6.0       | [5][9]    |

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The simplified FGFR signaling pathway and the point of inhibition by **LY2874455** are depicted in the following diagram.





Click to download full resolution via product page

Caption: Simplified FGFR Signaling Pathway and Inhibition by LY2874455.



## **Preclinical Efficacy**

The antitumor activity of **LY2874455** has been evaluated in a variety of preclinical models, including cancer cell lines and tumor xenografts.

### **In Vitro Cellular Activity**

**LY2874455** has demonstrated potent inhibitory effects on the proliferation of cancer cell lines with dysregulated FGFR signaling. The  $IC_{50}$  values for the inhibition of phosphorylation of key downstream signaling molecules in different cell lines are presented below.

| Cell Line | Cancer Type    | Target<br>Pathway      | IC50 (nM) | Reference |
|-----------|----------------|------------------------|-----------|-----------|
| HUVEC     | -              | FGF2-induced p-<br>Erk | 0.3 - 0.8 | [1]       |
| RT-112    | Bladder Cancer | FGF9-induced p-<br>Erk | 0.3 - 0.8 | [1]       |
| SNU-16    | Gastric Cancer | p-FGFR2                | 0.8       | [1]       |
| KATO-III  | Gastric Cancer | p-FGFR2                | 1.5       | [1]       |
| SNU-16    | Gastric Cancer | p-FRS2                 | 0.8       | [1]       |
| KATO-III  | Gastric Cancer | p-FRS2                 | 1.5       | [1]       |

## **In Vivo Antitumor Activity**

Oral administration of **LY2874455** has been shown to significantly inhibit tumor growth in various xenograft models. A summary of its in vivo efficacy is provided below.



| Xenograft<br>Model | Cancer Type         | Dosing                       | Outcome                                      | Reference |
|--------------------|---------------------|------------------------------|----------------------------------------------|-----------|
| SNU-16             | Gastric Cancer      | 1 & 3 mg/kg,<br>p.o., b.i.d. | Dose-dependent<br>tumor growth<br>inhibition | [1]       |
| RT-112             | Bladder Cancer      | 1 & 3 mg/kg,<br>p.o., b.i.d. | Dose-dependent<br>tumor growth<br>inhibition | [1]       |
| OPM-2              | Multiple<br>Myeloma | 1 & 3 mg/kg,<br>p.o., b.i.d. | Dose-dependent<br>tumor growth<br>inhibition | [1]       |
| NCI-H460           | Lung Cancer         | 3 mg/kg, p.o.,<br>b.i.d.     | Tumor growth inhibition                      | [1]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of **LY2874455**.

## Biochemical Filter-Binding Assay for FGFR Kinase Activity

This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of **LY2874455**.





Click to download full resolution via product page

Caption: Workflow for the Biochemical Filter-Binding Assay.

#### Detailed Methodology:

Reaction Mixture Preparation: The reaction mixture typically contains 8 mmol/L Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 μmol/L ATP, 0.5 μCi <sup>33</sup>P-ATP, 10 mmol/L MnCl<sub>2</sub>, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]



- Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.
- Termination and Filtration: The reaction is stopped by the addition of 10% H₃PO₄. The
  mixture is then transferred to a 96-well filter plate and washed three times with 0.5% H₃PO₄
  to remove unincorporated <sup>33</sup>P-ATP.
- Detection: The amount of incorporated <sup>33</sup>P is quantified using a scintillation counter. The IC<sub>50</sub> values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cell Proliferation Assay**

This assay measures the effect of **LY2874455** on the viability and proliferation of cancer cells.

#### **Detailed Methodology:**

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of LY2874455 or vehicle control (DMSO) for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and then the formazan crystals are solubilized with a solvent.
- Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC₅₀ values are then determined.

### In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of LY2874455 in a living organism.





Click to download full resolution via product page

Caption: General Workflow for In Vivo Tumor Xenograft Studies.



#### **Detailed Methodology:**

- Cell Implantation: A suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100–200 mm³), after which the animals are randomized into treatment and control groups.[1]
- Drug Administration: **LY2874455** is typically formulated in a vehicle such as 1% hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at specified doses and schedules (e.g., once or twice daily).
- Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins via Western blotting or ELISA.

#### Conclusion

**LY2874455** is a well-characterized, potent, and selective pan-FGFR inhibitor with significant preclinical antitumor activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental data. The detailed protocols and structured data presentation are intended to facilitate further research and development in the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [LY2874455: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612011#ly2874455-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com